Bienvenue dans la boutique en ligne BenchChem!

2-Amino-4,6-dihydroxyquinoline

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

2-Amino-4,6-dihydroxyquinoline (CAS 42712-42-5) is a heterocyclic small molecule (C9H8N2O2, MW 176.17) belonging to the amino-hydroxyquinoline subclass. Its structure uniquely combines an electron-donating 2-amino group with two hydroxyl groups at the 4- and 6-positions of the quinoline ring.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 42712-42-5
Cat. No. B3328155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dihydroxyquinoline
CAS42712-42-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C=C(N2)N
InChIInChI=1S/C9H8N2O2/c10-9-4-8(13)6-3-5(12)1-2-7(6)11-9/h1-4,12H,(H3,10,11,13)
InChIKeyTXCSYWBXIXHATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-4,6-dihydroxyquinoline (CAS 42712-42-5) Is a Distinctive Quinoline Scaffold for Medicinal Chemistry and Chelation Applications


2-Amino-4,6-dihydroxyquinoline (CAS 42712-42-5) is a heterocyclic small molecule (C9H8N2O2, MW 176.17) belonging to the amino-hydroxyquinoline subclass . Its structure uniquely combines an electron-donating 2-amino group with two hydroxyl groups at the 4- and 6-positions of the quinoline ring . This substitution pattern creates a distinct hydrogen-bond donor/acceptor profile (3 HBD, 4 HBA) versus simpler dihydroxyquinolines (e.g., 4,6-dihydroxyquinoline: 2 HBD, 3 HBA) [1], and introduces the potential for tridentate (N,O,O) metal coordination geometry not possible with analogs lacking the 2-amino substituent .

The Procurement Risk of Assuming 2-Amino-4,6-dihydroxyquinoline Is Functionally Equivalent to Other Dihydroxyquinolines


Procurement decisions that treat 2-amino-4,6-dihydroxyquinoline as interchangeable with simpler analogs like 4,6-dihydroxyquinoline or 8-hydroxyquinoline overlook critical structure-derived functional differences. The 2-amino substituent fundamentally alters the molecule's metal-binding stoichiometry, enabling tridentate (N, O, O) chelation that is structurally precluded in bidentate-only analogs . This distinction directly impacts metal complex stability constants and the geometry of resulting coordination compounds, influencing their utility in catalysis, materials science, and metallodrug design . The evidence below quantifies where possible the performance deltas that necessitate compound-specific sourcing.

Quantitative Evidence Guide: 2-Amino-4,6-dihydroxyquinoline Differentiation vs. Closest Analogs


Enhanced Hydrogen-Bond Capacity vs. 4,6-Dihydroxyquinoline

The addition of the 2-amino group to the 4,6-dihydroxyquinoline core increases the hydrogen-bond donor count from 2 to 3 and the acceptor count from 3 to 4, relative to 4,6-dihydroxyquinoline (CAS 3517-61-1) [1]. This elevated H-bond capacity enhances the compound's potential for target engagement in biological systems where additional directional interactions are required. No direct binding assay comparing the two compounds against the same target panel was identified.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Tridentate Chelation Capability vs. Bidentate-Only Dihydroxyquinoline Analogs

2-Amino-4,6-dihydroxyquinoline is reported to function as a metal-chelating agent . In contrast, 4,6-dihydroxyquinoline (lacking the 2-amino group) can only coordinate metals through its two hydroxyl oxygen atoms (bidentate O,O mode) . The presence of the 2-amino substituent on the target compound enables a tridentate (N,O,O) binding motif, which is expected to yield higher thermodynamic stability and distinct complex geometries. No head-to-head stability constant (log K) comparison data were located in the searched literature.

Coordination Chemistry Metal Chelation Catalyst Design

Antimycobacterial Activity with Favorable Selectivity Window vs. Mammalian Cells

A quinoline derivative structurally consistent with the 2-amino-4,6-dihydroxyquinoline chemotype has demonstrated activity against Mycobacterium tuberculosis with no detectable cytotoxicity toward HepG2 and THP-1 mammalian cell lines at concentrations exceeding 100 µM (IC50 > 100 µM) [1]. This selectivity index (SI = mammalian IC50 / bacterial MIC) is a critical parameter for antitubercular lead selection. Comparable selectivity data for the 2-unsubstituted analog 4,6-dihydroxyquinoline were not identified, preventing a direct head-to-head comparison.

Antitubercular Mycobacterium tuberculosis Cytotoxicity

IMPDH2 Enzyme Inhibition Activity Documented in BindingDB

BindingDB records indicate that 2-amino-4,6-dihydroxyquinoline inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target for immunosuppressive and anticancer therapy, with reported Ki values ranging from 240 to 440 nM across multiple assay conditions [1]. No Ki data were found for 4,6-dihydroxyquinoline or other close analogs against IMPDH2, making a direct potency comparison impossible at this time. The full selectivity profile against the IMPDH1 isoform remains uncharacterized in the located records.

IMPDH Enzyme Inhibition Nucleotide Metabolism

Antioxidant Activity Reported but Lacks Quantitative Comparator Benchmarking

The compound has been described as possessing antioxidant and chelating properties, with potential use as a food and cosmetic additive . However, no quantitative DPPH, ORAC, or FRAP assay values were identified in the searched literature, nor were head-to-head antioxidant comparisons against 4,6-dihydroxyquinoline, 2-aminoquinoline, or 8-hydroxyquinoline. Without such data, the magnitude of antioxidant differentiation remains unquantified.

Antioxidant Radical Scavenging Food Additive

Distinct Tautomeric Form (4-Quinolone) Not Adopted by 4,6-Dihydroxyquinoline

2-Amino-4,6-dihydroxyquinoline exists predominantly as 2-amino-6-hydroxy-1H-quinolin-4-one (a 4-quinolone tautomer), as reflected in its IUPAC name . In contrast, 4,6-dihydroxyquinoline exists as quinoline-4,6-diol with both hydroxyl groups in the enol form [1]. This tautomeric difference alters the electronic distribution, UV absorption, and hydrogen-bonding pattern of the scaffold, impacting molecular recognition in biological targets and analytical detection. The equilibrium ratios have not been quantitatively compared under identical solvent conditions.

Tautomerism Physicochemical Property Molecular Recognition

Application Scenarios Where 2-Amino-4,6-dihydroxyquinoline (CAS 42712-42-5) Offers Defensible Selection Advantages


Tridentate Chelator Scaffold for Metallodrug Design

In radiopharmaceutical or metal-based therapeutic design, the tridentate (N,O,O) coordination motif of 2-amino-4,6-dihydroxyquinoline provides a defined advantage over the bidentate-only chelation offered by 4,6-dihydroxyquinoline or 8-hydroxyquinoline. This increased denticity is expected to yield higher complex stability, a critical parameter for in vivo metal delivery applications where dissociation must be minimized .

Fragment-Based Lead Discovery Requiring Elevated H-Bond Capacity

Fragment libraries benefit from compounds with enriched hydrogen-bond functionality to maximize the probability of detecting weak but specific target interactions. With 3 HBD and 4 HBA, 2-amino-4,6-dihydroxyquinoline offers quantifiably higher interaction potential than 4,6-dihydroxyquinoline (2 HBD, 3 HBA), making it a more versatile fragment for screening against targets with polar binding sites .

Antitubercular Lead Optimization with Documented Selectivity Window

Antitubercular drug discovery programs requiring scaffolds with demonstrated selectivity against mammalian cells can rely on the established safety window of this chemotype (>100 µM IC50 in HepG2 and THP-1 cells alongside activity against M. tuberculosis). This selectivity data provides a rationale for prioritizing this scaffold over analogs lacking any cytotoxicity benchmarking [1].

IMPDH2 Inhibitor Development for Immunosuppression or Oncology

Programs targeting IMPDH2 for immunosuppressive or anticancer applications benefit from the confirmed target engagement (Ki 240–440 nM) of 2-amino-4,6-dihydroxyquinoline. This direct enzymatic evidence supports compound selection over uninspected quinoline analogs that lack any IMPDH2 binding data, reducing target-deconvolution risk [2].

Quote Request

Request a Quote for 2-Amino-4,6-dihydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.